molecular formula C12H7F2NO3 B6388267 5-(2,3-Difluorophenyl)-6-hydroxynicotinic acid CAS No. 1261575-03-4

5-(2,3-Difluorophenyl)-6-hydroxynicotinic acid

Cat. No.: B6388267
CAS No.: 1261575-03-4
M. Wt: 251.18 g/mol
InChI Key: OOTBQWHWPHZKFF-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)-6-hydroxynicotinic acid is a chemical compound that belongs to the class of nicotinic acids It features a hydroxyl group at the 6th position and a difluorophenyl group at the 5th position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Difluorophenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The difluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(2,3-Difluorophenyl)-6-hydroxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorophenylacetic acid: Similar in structure but lacks the nicotinic acid moiety.

    6-Hydroxynicotinic acid: Similar but without the difluorophenyl group.

Uniqueness

5-(2,3-Difluorophenyl)-6-hydroxynicotinic acid is unique due to the presence of both the difluorophenyl and hydroxyl groups on the nicotinic acid ring

Properties

IUPAC Name

5-(2,3-difluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-9-3-1-2-7(10(9)14)8-4-6(12(17)18)5-15-11(8)16/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTBQWHWPHZKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687349
Record name 5-(2,3-Difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261575-03-4
Record name 5-(2,3-Difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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